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Compound of Interest

Compound Name: Carvedilol Phosphate

Cat. No.: B1246202

An In-depth Technical Guide: Preformulation Studies of Carvedilol Phosphate for Extended-
Release Tablets

Introduction

Carvedilol Phosphate is a non-selective beta-adrenergic blocking agent with alpha-1 blocking
activity, widely prescribed for the treatment of hypertension and congestive heart failure.[1][2]
The development of extended-release (ER) formulations for Carvedilol Phosphate is of
significant interest as it aims to improve therapeutic efficacy, reduce dosing frequency, and
enhance patient compliance by maintaining consistent drug levels over a prolonged period.[1]

[2]3]

Preformulation studies are the foundational phase in the development of any dosage form. For
an ER tablet, these studies are critical for understanding the physicochemical properties of the
active pharmaceutical ingredient (API), Carvedilol Phosphate, and its interactions with various
excipients. This guide provides a detailed overview of the essential preformulation
investigations, experimental protocols, and data interpretation necessary for the successful
formulation of Carvedilol Phosphate extended-release tablets.

Physicochemical Characterization of Carvedilol
Phosphate
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A thorough understanding of the API's intrinsic properties is paramount for designing a robust
ER formulation.

Organoleptic and Physicochemical Properties

Carvedilol Phosphate is a white to almost-white solid.[4] It is a racemic mixture with the
chemical name (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]Jamino]propan-2-
ol phosphate salt (1:1) hemihydrate.[4] As a Class Il drug under the Biopharmaceutics
Classification System (BCS), it exhibits low solubility and high permeability.[5]

Solubility Profile

Carvedilol is a weak base, and its solubility is pH-dependent.[6] It is more soluble in acidic
conditions, such as those found in the stomach, and may precipitate in the more alkaline
environment of the intestine.[6] This pH-dependent solubility is a critical factor to consider in the
design of an ER tablet that must release the drug consistently throughout the gastrointestinal
tract. Studies have shown that the solubility of carvedilol salts is significantly higher than the
free base at pH values between 5.0 and 8.0.[7] However, Carvedilol Phosphate itself is
generally described as insoluble in water.[4]

Acid Dissociation Constant (pKa)

The pKa value indicates the ionization state of a compound at a specific pH, which directly
influences its solubility and absorption. There is some variability in the reported pKa for
Carvedilol, with values ranging from 7.7 to 8.8.[6] A comprehensive study using UV-vis
spectroscopy determined the pKa to be 7.77 £ 0.09, suggesting that 7.8 is a reliable value.[6]

Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate
biological membranes. Studies have shown that Carvedilol and its enantiomers possess similar
log P values across a pH range of 1.2 to 8.0.[8] This high permeability is characteristic of BCS
Class Il drugs.[5]

Crystal Properties and Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly
impact a drug's stability, solubility, and bioavailability. Carvedilol and its phosphate salt are
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known to exhibit polymorphism.[9] Different polymorphic forms of carvedilol dihydrogen
phosphate have been identified and characterized using techniques like X-ray Powder
Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4][10] For instance, one
crystalline form, designated "Form A," is characterized by specific XRPD peaks at diffraction
angles 2-theta of approximately 5.8, 6.7, 16.2, 20.4, and 26.0 degrees.[4] DSC analysis of this
form shows an endotherm with a peak at about 95°C and another at about 165°C.[4] The
amorphous form of Carvedilol Phosphate has also been studied and found to possess
enhanced solubility in organic solvents compared to its crystalline counterparts.[4]

Particle Size Distribution

Particle size is a critical parameter influencing powder flow, compaction, and, most importantly,
the dissolution rate of poorly soluble drugs. For ER formulations, controlling particle size is
essential for achieving the desired release profile. In the development of extended-release
mini-tablets, a particle size (d90) ranging from 1 um to 10 um has been utilized.[11][12]

Micromeritic Properties (Powder Flow)

The flow properties of the powder blend are crucial for ensuring content uniformity and
consistent tablet weight during high-speed manufacturing. Key micromeritic properties include
the angle of repose, bulk density, tapped density, Carr's (Compressibility) Index, and the
Hausner Ratio.

Table 1: Physicochemical Properties of Carvedilol Phosphate
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Property Value | Description Reference(s)
Molecular Formula C24H26N204-H3PO4-%2H20 [4]
Molecular Weight 513.5 g/mol [4]
o White to almost-white solid
Description [4]
powder

o Class Il (Low Solubility, High
BCS Classification - [5]
Permeability)

pKa 7.77 £0.09 6]

Insoluble in water; pH-
Solubility dependent solubility (more [4][6]

soluble in acidic pH)

High lipophilicity, similar values
Log P gh fipop Y [8]
across pH 1.2-8.0

Exhibits polymorphism (e.g.,
Polymorphism Crystalline Form A, Amorphous  [4][10]

form)

Table 2: Example Micromeritic Properties of Carvedilol Microparticles

Parameter Value Reference(s)
Angle of Repose (0) 39.06° [13]
Bulk Density 0.62 £ 0.04 g/cm3 [13]
Tapped Density 0.78 £ 0.02 g/cm3 [13]
Compressibility Index 20.51% [13]
Hausner's Ratio 1.33 [13]

Table 3: Scale of Flowability based on Micromeritic Properties
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Flow Character Compressibility Index (%) Angle of Repose (°)
Excellent <10 25-30

Good 11-15 31-35

Fair 16 - 20 36 - 40

Passable 21-25 41 - 45

Poor 26 -31 46 - 55

Very Poor 32-37 56 - 65

Very, Very Poor > 38 > 66

(Source: USP General Chapter
<1174> Powder Flow)[14][15]
[16][17]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible
preformulation data.

Drug-Excipient Compatibility Studies
The primary goal is to identify suitable excipients that are physically and chemically compatible

with Carvedilol Phosphate. The most common techniques are Differential Scanning
Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][18]

Methodology:

o Sample Preparation: Prepare physical mixtures of Carvedilol Phosphate with each potential
excipient (e.g., HPMC K4M, Sodium CMC, Lactose, Microcrystalline Cellulose) in a 1:1 ratio.
[18][19]

o Stress Conditions: Store the physical mixtures under accelerated stability conditions (e.g.,
40°C / 75% Relative Humidity) for a specified period, such as four weeks.[19] A control
sample of the pure drug should be stored under the same conditions.
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e FTIR Analysis:

o Record the FTIR spectra of the pure drug, pure excipients, and the stored physical
mixtures.

o Analyze the spectra for the appearance of new peaks, disappearance of characteristic
drug peaks, or significant shifts in peak positions, which would indicate a chemical
interaction.[19] The absence of such changes suggests compatibility.[1][13]

e DSC Analysis:
o Perform DSC analysis on the pure drug, pure excipients, and the physical mixtures.

o Scan the samples over a defined temperature range (e.g., 30°C to 300°C) at a constant

heating rate.

o Observe the thermograms for changes in the melting endotherm of Carvedilol
Phosphate. A significant shift, broadening, or disappearance of the drug's melting peak in
the mixture can indicate a physicochemical interaction.[18][20]

Micromeritic Property Analysis

3.2.1 Angle of Repose The angle of repose is the angle of a conical pile of powder relative to
the horizontal plane.[21]

Methodology (Fixed Funnel Method):

Pass the powder through a funnel fixed at a specific height above a flat, horizontal surface.

Allow the powder to form a conical pile until the apex of the cone reaches the funnel's tip.

Measure the height (h) and the radius (r) of the powder cone.

Calculate the angle of repose (8) using the formula: 8 = tan—%(h/r).[14][21]

3.2.2 Bulk and Tapped Density These measurements are used to calculate the Compressibility
Index and Hausner Ratio.
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Methodology:

o Bulk Density: Gently pour a known mass (m) of the powder into a graduated cylinder and
record the unsettled volume (Vo). Calculate bulk density as p_bulk = m / Vo.

o Tapped Density: Mechanically tap the graduated cylinder containing the powder for a fixed
number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final
tapped volume (Vf). Calculate tapped density as p_tapped = m / Vf.

e Calculations:
o Compressibility Index (%) = [(p_tapped - p_bulk) / p_tapped] x 100

o Hausner Ratio = p_tapped / p_bulk[14][17]

Visualizations: Workflows and Relationships

// Nodes API [label="API Characterization\n(Carvedilol Phosphate)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Solubility [label="Solubility Studies\n(pH-dependency)",
fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="pKa Determination”,
fillcolor="#F1F3F4", fontcolor="#202124"]; LogP [label="Partition Coefficient\n(Log P)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal [label="Polymorphism &\nCrystallinity (DSC,
XRPD)", fillcolor="#FBBCO05", fontcolor="#202124"]; Particle [label="Particle Size\nAnalysis",
fillcolor="#F1F3F4", fontcolor="#202124"]; Micromeritics [label="Micromeritics\n(Flow
Properties)”, fillcolor="#FBBCO05", fontcolor="#202124"]; Compatibility [label="Drug-
Excipient\nCompatibility (DSC, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation
[label="ER Formulation\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> {Solubility, pKa, LogP, Crystal, Particle, Micromeritics} [color="#5F6368"];
{Crystal, Particle, Micromeritics, Solubility} -> Compatibility [color="#5F6368"]; Compatibility ->
Formulation [color="#5F6368"]; } Preformulation workflow for ER tablets.

// Nodes Start [label="Select Excipients for ER Matrix\n(e.g., HPMC, Lactose, MCC)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Prepare 1:1 Drug:Excipient\nPhysical
Mixtures", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store under Accelerated
Conditions\n(e.g., 40°C / 75% RH)", fillcolor="#FBBCO05", fontcolor="#202124"]; Analysis
[label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC
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Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Analysis",
fillcolor="#F1F3F4", fontcolor="#202124"]; CompareDSC [label="Compare Thermograms:\n-
Shift in melting peak?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"];
CompareFTIR [label="Compare Spectra:\n- Shift in functional groups?\n- New peaks?",
fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Conclusion”, shape=diamond,
style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compatible [label="Compatible",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible",
fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Store [color="#5F6368"]; Store -> Analysis
[color="#5F6368"]; Analysis -> {DSC, FTIR} [color="#5F6368"]; DSC -> CompareDSC
[color="#5F6368"]; FTIR -> CompareFTIR [color="#5F6368"]; {CompareDSC, CompareFTIR} -
> Result [color="#5F6368"]; Result -> Compatible [label=" No Interaction”, fontcolor="#202124",
color="#34A853"]; Result -> Incompatible [label=" Interaction\n Detected", fontcolor="#202124",
color="#EA4335"]; } Workflow for drug-excipient compatibility.

Conclusion

The preformulation phase for Carvedilol Phosphate extended-release tablets is a multi-
faceted investigation critical for a successful development program. Key considerations include
the drug's pH-dependent solubility, potential for polymorphism, and its micromeritic properties.
The selection of physically and chemically compatible excipients, confirmed through rigorous
DSC and FTIR analysis, is essential for ensuring the stability and achieving the desired
controlled-release profile of the final dosage form. The data and protocols outlined in this guide
provide a robust framework for researchers and scientists to navigate the complexities of
formulating this important cardiovascular medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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